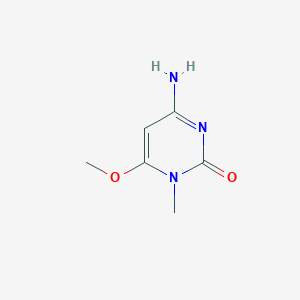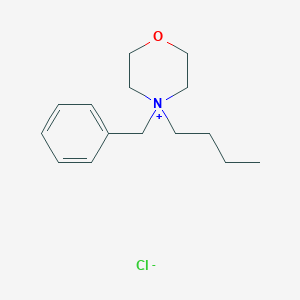
4-Benzyl-4-butylmorpholin-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-butylmorpholin-4-ium chloride is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butylmorpholin-4-ium chloride typically involves the quaternization of morpholine. One common method is the reaction of morpholine with benzyl chloride and butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New quaternary ammonium compounds with different substituents.
Aplicaciones Científicas De Investigación
4-Benzyl-4-butylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in wastewater treatment as a flocculant to remove contaminants.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-4-methylmorpholin-4-ium chloride
- 4-Benzyl-4-ethylmorpholin-4-ium chloride
- 4-Benzyl-4-propylmorpholin-4-ium chloride
Uniqueness
4-Benzyl-4-butylmorpholin-4-ium chloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
90166-92-0 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
4-benzyl-4-butylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C15H24NO.ClH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CKLJWBKMMNHRJJ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


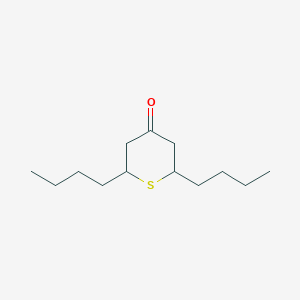
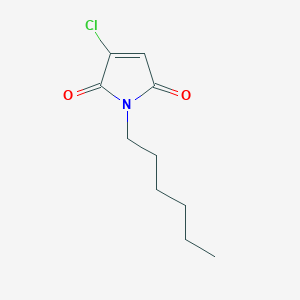

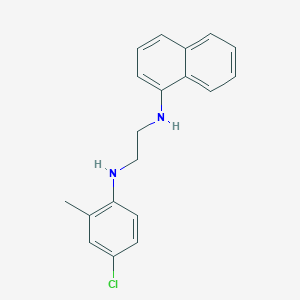
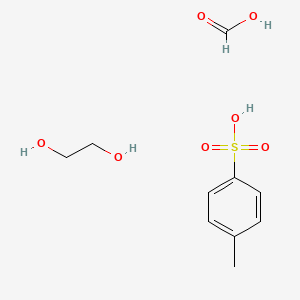
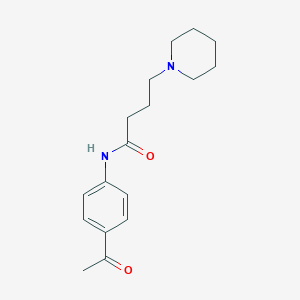
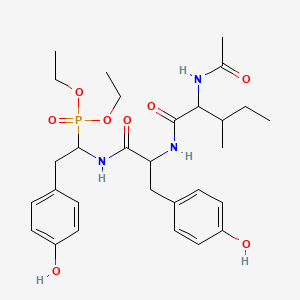
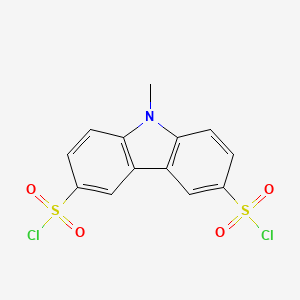
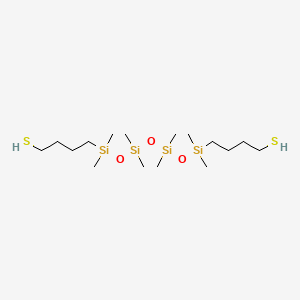
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
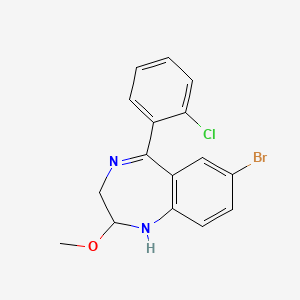
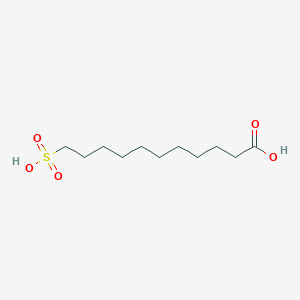
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
